

# Introduction: The Versatile N-(4-Methoxyphenyl)-3-oxobutanamide Scaffold

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## Compound of Interest

**Compound Name:** *N*-(4-Methoxyphenyl)-3-oxobutanamide

**Cat. No.:** B109748

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**N-(4-Methoxyphenyl)-3-oxobutanamide**, a beta-ketoamide, is a versatile organic compound that has garnered significant interest in medicinal chemistry.<sup>[1][2]</sup> Its core structure, featuring a reactive  $\beta$ -dicarbonyl moiety and a methoxy-substituted aromatic ring, serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules.<sup>[3]</sup> This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **N-(4-Methoxyphenyl)-3-oxobutanamide** derivatives and analogs, tailored for researchers, scientists, and drug development professionals.

The inherent chemical properties of this scaffold, including its capacity for keto-enol tautomerism, allow for a variety of chemical modifications, leading to the generation of libraries of compounds with a wide spectrum of pharmacological activities.<sup>[1]</sup> Research into these derivatives has revealed promising potential in several therapeutic areas, including antibacterial, anticancer, antiplatelet, and anthelmintic applications.<sup>[4][5][6]</sup> This guide will delve into the experimental protocols for synthesizing and evaluating these compounds, present quantitative data to illuminate structure-activity relationships, and provide visual representations of key biological pathways they modulate.

## Synthesis and Characterization of N-(4-Methoxyphenyl)-3-oxobutanamide

The primary route for the synthesis of **N-(4-Methoxyphenyl)-3-oxobutanamide** involves the condensation of 4-methoxyaniline with a  $\beta$ -keto-ester, most commonly ethyl acetoacetate.<sup>[3]</sup>

This reaction can be carried out under neat conditions at elevated temperatures or in a suitable solvent.<sup>[7]</sup> An alternative, often milder, method is the acylation of 4-methoxyaniline with diketene.<sup>[2]</sup>

## Detailed Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide

### Materials:

- 4-Methoxyaniline
- Ethyl acetoacetate
- Ethanol (for recrystallization)
- Toluene (optional, as solvent)
- Hydrochloric acid (for work-up, if necessary)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
- Heating: Heat the reaction mixture to 120-140°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).<sup>[7]</sup>
- Reaction Completion: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. During the reaction, ethanol is liberated.<sup>[7]</sup>
- Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling. If necessary, the crude product can be dissolved in an organic solvent like ethyl acetate and washed with a dilute acid and then a sodium bicarbonate solution to

remove any unreacted starting materials. The organic layer is then dried over anhydrous magnesium sulfate.

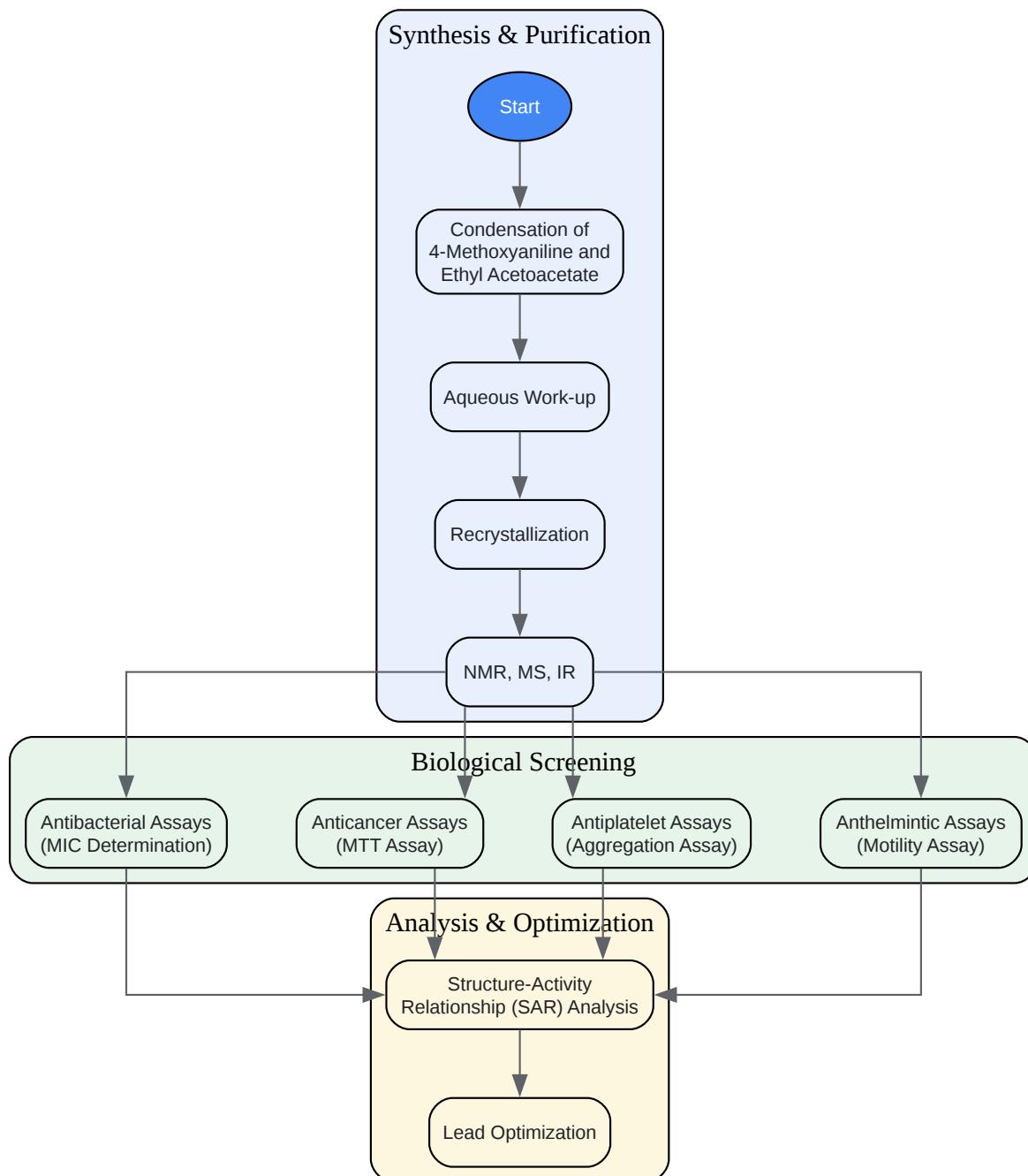
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield **N-(4-Methoxyphenyl)-3-oxobutanamide** as a white to off-white crystalline solid.[7][8]

## Structural Characterization

The structural elucidation of **N-(4-Methoxyphenyl)-3-oxobutanamide** and its derivatives is typically achieved through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[1]
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.[9]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the amide and ketone, and the N-H bond of the amide.

Diagram of the General Experimental Workflow

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Caption: A flowchart illustrating the general workflow for the synthesis, biological screening, and analysis of **N-(4-Methoxyphenyl)-3-oxobutanamide** derivatives.

## Biological Activities and Mechanisms of Action

Derivatives of **N-(4-Methoxyphenyl)-3-oxobutanamide** have demonstrated a wide range of biological activities. The following sections detail their potential as antibacterial, anticancer, antiplatelet, and antihelmintic agents, including relevant experimental protocols and mechanistic insights.

### Antibacterial Activity

N-aryl-3-oxobutanamide derivatives have shown significant potential as antibacterial agents, particularly against resistant pathogens.<sup>[1][4]</sup> Structure-activity relationship (SAR) studies on related 2-benzylidene-3-oxobutanamide derivatives have revealed that electron-withdrawing groups on the aryl ring, such as nitro and halogen substituents, tend to enhance antibacterial activity.<sup>[10]</sup>

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 2-Benzylidene-3-oxobutanamide Derivatives

Compound	Aryl Substituent	MIC (µg/mL) vs. MRSA	MIC (µg/mL) vs. MDR-AB	Reference
17	3-Nitrobenzylidene	2	16	<a href="#">[10]</a>
18	4-Nitrobenzylidene	2	>32	<a href="#">[10]</a>
19	2-Chlorobenzylidene	8	>32	<a href="#">[10]</a>
21	4-Chlorobenzylidene	4	>32	<a href="#">[10]</a>
27	2,4-Dichlorobenzylidene	4	>32	<a href="#">[10]</a>
28	2-Cyanobenzylidene	>32	16	<a href="#">[10]</a>

MRSA:

Methicillin-

Resistant

Staphylococcus

aureus; MDR-

AB: Multidrug-

Resistant

Acinetobacter

baumannii

#### Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

[\[6\]](#)

- Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). The suspension is then diluted to the final working concentration.[6]
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[6]
- Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]
- Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[6]
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

## Anticancer Activity

Derivatives of N-aryl-3-oxobutanamide have also been investigated for their potential as anticancer agents.[1][4] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.[1] Some N-aryl amide derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth and proliferation.[1][11]

Table 2: In Vitro Cytotoxic Activity ( $IC_{50}$ ) of Representative N-aryl Amide Derivatives

Compound	N-Aryl Group	IC <sub>50</sub> (µM) vs. HCT-116	IC <sub>50</sub> (µM) vs. MCF-7	IC <sub>50</sub> (µM) vs. K-562	Reference
4	p-chlorobenzen e	-	-	0.61	[3]
10	pyridinyl	1.01	-	-	[3]
12	1-anthraquinone	-	7.16	0.33	[3]
14	2-anthraquinone	-	-	0.61	[3]
HCT-116: Human colorectal carcinoma; MCF-7: Human breast adenocarcinoma; K-562: Human chronic myelogenous leukemia					

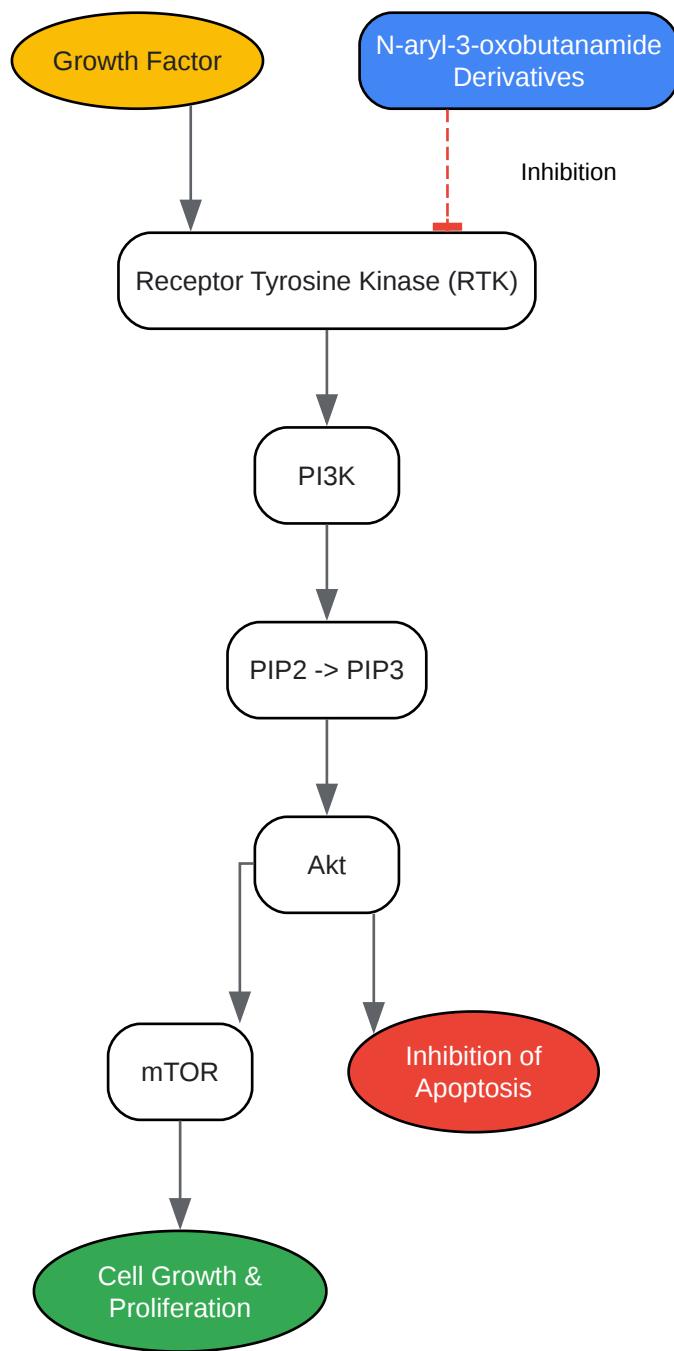
#### Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1]

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1]

- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[1]
- MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[12]
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC<sub>50</sub> value is then determined from the dose-response curve.[1]

Diagram of the Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition

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Caption: Inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway by certain N-aryl-3-oxobutanamide derivatives.

## Antiplatelet Activity

Certain benzamide derivatives have been shown to possess antiplatelet aggregation activities. [6][13] The mechanism of action for some of these compounds involves the inhibition of the P2Y12 receptor, which plays a crucial role in ADP-induced platelet aggregation.[12][14]

Table 3: In Vitro Antiplatelet Aggregation Activity ( $IC_{50}$ ) of Selected Benzamide Derivatives

Compound	Inducer	$IC_{50}$ ( $\mu M$ )	Reference
6c	ADP	3.84	[15]
6f	AA	3.12	[15]
1a	ADP	0.21	[13]
1b	AA	0.23	[13]

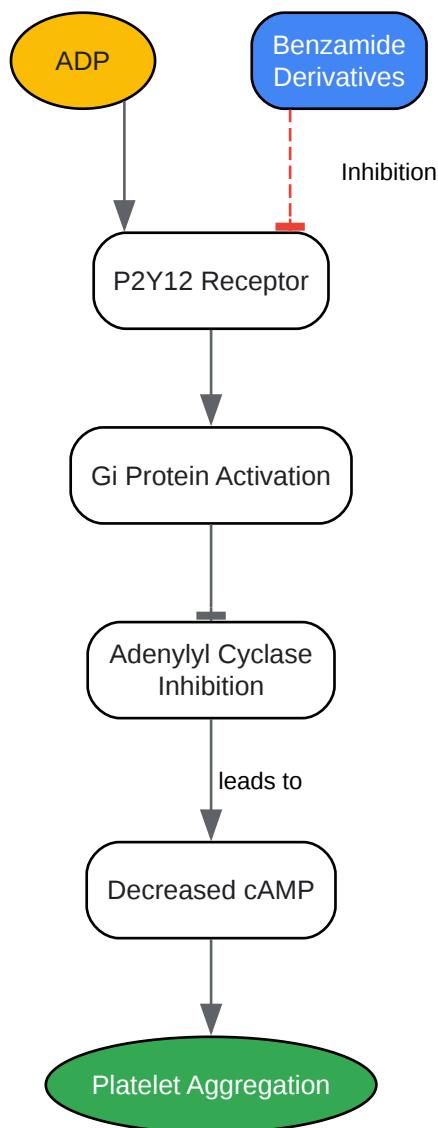
ADP: Adenosine diphosphate; AA: Arachidonic acid

#### Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP or arachidonic acid.

- Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.[2]
- Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with PRP, and then an agonist (e.g., ADP or arachidonic acid) is added to induce aggregation.[2]
- Inhibition Assay: The test compound is pre-incubated with the PRP before the addition of the agonist. The inhibitory effect of the compound on platelet aggregation is then measured.[2]
- Data Analysis: The percentage of inhibition is calculated, and the  $IC_{50}$  value is determined.

#### Diagram of the P2Y12 Receptor Signaling Pathway in Platelet Aggregation

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Caption: Inhibition of the P2Y12 receptor signaling pathway by certain benzamide derivatives, leading to reduced platelet aggregation.

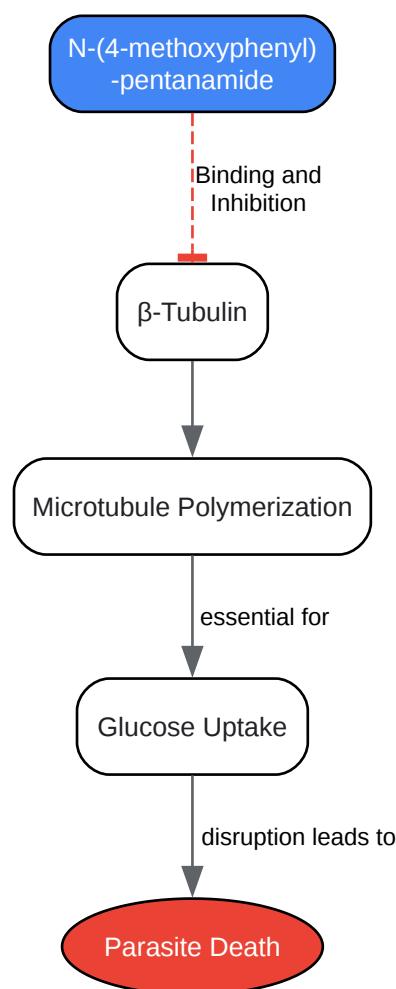
## Anthelmintic Activity

A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode *Toxocara canis*.<sup>[5]</sup> The proposed mechanism of action, similar to other benzimidazoles, is the binding to  $\beta$ -tubulin, which disrupts microtubule formation in the parasite. This leads to impaired glucose uptake and eventual death of the parasite.<sup>[5][15]</sup>

## Experimental Protocol: Anthelmintic Activity Assay (Motility Assay)

- Parasite Culture: The target helminth species is cultured and maintained under appropriate laboratory conditions.
- Compound Exposure: The parasites are exposed to various concentrations of the test compound in a suitable culture medium.[5]
- Motility Assessment: The motility of the parasites is observed and scored at different time points (e.g., 24, 48, 72 hours).[5]
- Data Analysis: The concentration- and time-dependent effects of the compound on parasite viability are determined.[5]

## Diagram of Tubulin Disruption by Anthelmintic Derivatives



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Caption: The proposed mechanism of anthelmintic action via the inhibition of  $\beta$ -tubulin polymerization.

## Conclusion and Future Outlook

The **N-(4-Methoxyphenyl)-3-oxobutanamide** scaffold has proven to be a fruitful starting point for the development of a wide range of biologically active compounds. The derivatives and analogs discussed in this guide demonstrate significant potential in the fields of infectious diseases, oncology, cardiovascular medicine, and parasitology. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds highly attractive for further investigation and optimization in drug discovery programs.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the various biological activities observed. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery and development of novel therapeutic agents based on the **N-(4-Methoxyphenyl)-3-oxobutanamide** scaffold.

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